Picene-5,6-dione
Description
Contextualizing Polycyclic Aromatic Hydrocarbon Derivatives in Advanced Materials Science
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. Their derivatives, which include compounds with additional functional groups, are pivotal in the design of advanced materials. These derivatives are explored for their unique electronic, optical, and structural characteristics, which make them suitable for a wide array of applications, including organic electronics, sensing, and catalysis. The introduction of heteroatoms and functional groups, such as the dione (B5365651) functionality in 1,10-Phenanthroline-5,6-dione (B1662461), can significantly alter the properties of the parent PAH, leading to novel materials with tailored functionalities.
Academic Significance and Current Research Trajectories of 1,10-Phenanthroline-5,6-dione
The academic significance of 1,10-Phenanthroline-5,6-dione stems from its versatile chemical nature. It can act as a bidentate chelating agent, coordinating with metal ions through its nitrogen atoms, or it can engage in reactions via its dione functionality. This dual reactivity makes it a valuable building block in supramolecular chemistry and for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nbinno.com
Current research is actively exploring the potential of 1,10-Phenanthroline-5,6-dione in several key areas:
Coordination Chemistry: Its ability to form stable complexes with a variety of metal ions is being leveraged to create novel catalysts and functional materials. chemicalbook.comresearchgate.net The resulting metal complexes often exhibit interesting electrochemical and photophysical properties.
Materials Science: The compound is utilized in the construction of porous materials like MOFs, which have applications in gas storage, separation, and catalysis. nbinno.com Its rigid structure and reactive sites allow for the precise tuning of the properties of these materials. nbinno.com
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and ligands. wikipedia.org
The ongoing investigation into the properties and applications of 1,10-Phenanthroline-5,6-dione highlights its potential to contribute to the development of next-generation materials with enhanced performance and novel functionalities.
Physicochemical Properties of 1,10-Phenanthroline-5,6-dione
The utility of 1,10-Phenanthroline-5,6-dione in various scientific applications is underpinned by its distinct physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₂H₆N₂O₂ |
| Molar Mass | 210.19 g/mol sigmaaldrich.comnih.gov |
| Appearance | Orange solid wikipedia.org |
| Melting Point | 260 °C (decomposes) sigmaaldrich.comchemicalbook.com |
| CAS Number | 27318-90-7 sigmaaldrich.com |
Synthesis of 1,10-Phenanthroline-5,6-dione
The primary method for synthesizing 1,10-Phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline. A common procedure utilizes a mixture of nitric acid and sulfuric acid as the oxidizing agent. wikipedia.org 5-Nitro-1,10-phenanthroline is an intermediate in this reaction. wikipedia.org Another reported method involves the use of potassium bromide and nitric acid in a sulfuric acid medium. chemicalbook.com
Research Findings and Applications
The unique structural and electronic features of 1,10-Phenanthroline-5,6-dione have led to its investigation in a range of scientific fields.
Role in Supramolecular Chemistry
The planar structure and the presence of both nitrogen and oxygen donor atoms make 1,10-Phenanthroline-5,6-dione an excellent candidate for constructing supramolecular assemblies. It can participate in hydrogen bonding and π-π stacking interactions, leading to the formation of well-ordered crystal structures. nih.gov These non-covalent interactions are crucial for the design of functional materials with specific topologies and properties.
Applications in Catalysis
Transition metal complexes of 1,10-Phenanthroline-5,6-dione have demonstrated catalytic activity in various chemical transformations. For instance, its complexes have been studied as mediators for the regeneration of NAD⁺ in enzymatic synthesis. rsc.org The complexation of the dione with transition metals can significantly enhance the catalytic turnover frequency compared to the uncomplexed ligand. rsc.org It also acts as a bifunctional quinone oxidant in conjunction with zinc catalysts for the aerobic oxidation of secondary amines. sigmaaldrich.comchemicalbook.com
Electrochemical Properties and Sensing
The redox-active nature of the quinone moiety in 1,10-Phenanthroline-5,6-dione makes it suitable for electrochemical applications. Its electrochemical properties are sensitive to pH, and it can undergo reduction from a quinone to a semiquinone and then to a fully reduced dianion. researchgate.net This behavior has been exploited in the development of electrochemical sensors. For example, glassy carbon electrodes modified with transition metal complexes of 1,10-phenanthroline-5,6-dione have been used for the electrocatalytic oxidation of NADH. sigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
24743-25-7 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
picene-5,6-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-8-4-3-7-15(19)18-12-11-16-14-6-2-1-5-13(14)9-10-17(16)20(18)22(21)24/h1-12H |
InChI Key |
DVDDCKBJLHNFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C5=CC=CC=C45 |
Origin of Product |
United States |
Advanced Characterization Techniques and Structural Elucidation
Crystallographic Studies for Three-Dimensional Structure Determination
Analysis of Molecular Geometry and Conformational Distortions
The core structure of Picene-5,6-dione is based on the picene (B1221364) framework, a large polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings in a "W" or armchair arrangement. In its ground state, picene itself is a planar molecule. However, the introduction of the ortho-quinone functionality at the 5- and 6-positions introduces significant electronic and steric changes that can lead to distortions from perfect planarity.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the optimized geometry of such molecules. rsc.orgmdpi.com These studies on related structures suggest that the fused aromatic system of this compound would be largely planar, but with localized distortions, particularly in the bay regions and around the diketone group. The C=O bonds of the quinone moiety introduce sp²-hybridized carbon atoms with distinct bond lengths and angles compared to the aromatic C-C bonds of the picene backbone.
Steric hindrance between the carbonyl oxygen atoms and the hydrogen atoms of the adjacent benzene rings is a key factor that can induce conformational distortions. researchgate.net This intramolecular repulsion can cause slight out-of-plane twisting of the aromatic rings to relieve strain. This phenomenon is observed in other sterically crowded phenacene-type o-quinones, where the molecular geometry is sensitive to both intramolecular steric proximity and intermolecular interactions in the solid state.
Due to the absence of specific experimental data for this compound, a definitive table of bond lengths and angles cannot be provided. However, a general representation based on related structures is presented below for illustrative purposes.
Table 1: Predicted General Bond Types and Expected Characteristics in this compound
| Bond Type | Expected Length Range (Å) | Notes |
| Aromatic C-C | 1.38 - 1.45 | Typical for polycyclic aromatic systems. |
| C-C (adjacent to quinone) | 1.47 - 1.50 | Single bond character, slightly shorter than a typical C-C single bond. |
| C=C (quinone ring) | 1.34 - 1.36 | Double bond character. |
| C=O | ~1.22 | Typical for a ketone carbonyl group. |
| C-H | ~1.09 | Standard aromatic C-H bond length. |
This table is illustrative and based on general values for similar chemical structures. Actual values for this compound would require specific experimental determination or high-level computational analysis.
Theoretical and Computational Chemistry of Picene 5,6 Dione
Quantum Chemical Calculation Methodologies and Frameworks
A variety of quantum chemical calculation methodologies are employed to investigate the properties of picene-5,6-dione and related compounds. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and density functional theory approaches.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands out as a widely used method for studying the electronic structure of molecules like this compound. ua.ptnih.gov DFT calculations are instrumental in predicting the geometries, electronic properties, and vibrational spectra of such compounds. researchgate.netnrel.gov The choice of functional and basis set is critical and can significantly impact the accuracy of the results. aps.org For instance, the B3LYP functional is frequently used in conjunction with basis sets like 6-31G(d) for studying quinone derivatives. researchgate.net Theoretical calculations have been used to investigate the geometry distortion in orthoquinone-containing phenacene-type compounds, including chrysene-5,6-dione and picene-13,14-dione, revealing that the molecular geometry is sensitive to intramolecular proximity and intermolecular interactions. researchgate.net
Ab Initio and Semi-empirical Approaches
Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for accurate predictions but are computationally demanding. libretexts.org They are often used for smaller molecules or as a benchmark for other methods. dtic.milnih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules. libretexts.orgdtic.mil However, their accuracy can be limited, especially for systems with unique electronic features like hydrogen bonding or for nitrated compounds. dtic.mil The AM1 semi-empirical method has been used in some studies, but its predictive power can be limited for certain properties. scirp.org
Basis Set Selection and Geometry Optimization Procedures
The selection of a basis set is a crucial step in quantum chemical calculations as it defines the set of functions used to build molecular orbitals. mit.edu Common basis sets like the Pople-style basis sets (e.g., 6-31G) and the Dunning-style correlation-consistent basis sets are frequently employed. reddit.com For instance, the 6-311G basis set has been used in studies of related quinoidal compounds. osaka-u.ac.jp The def2- series of basis sets, such as def2-SVP and def2-TZVP, are also considered solid choices for general-purpose calculations. reddit.com
Geometry optimization is a standard procedure to find the minimum energy structure of a molecule. researchgate.net This process is often performed using DFT methods, such as with the B3LYP functional and a suitable basis set, to obtain a stable molecular geometry before calculating other properties. researchgate.netrsc.org For example, in a study of benzo[i]pentahelicene-3,6-dione, geometry optimization was carried out using the B3LYP/6-31G* level of theory. mdpi.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure, particularly the frontier molecular orbitals (FMOs), dictates the chemical reactivity and electronic properties of a molecule. irjweb.commdpi.com
Determination of HOMO-LUMO Energy Levels and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in determining the electronic behavior of a molecule. irjweb.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and its potential for charge transfer. irjweb.commdpi.com A smaller gap generally indicates a molecule that is more easily excitable and can be a better candidate for organic electronic applications. scielo.org.mx
For a related compound, benzo[i]pentahelicene-3,6-dione, DFT calculations at the B3LYP/6-31G* level yielded a computed HOMO energy of -5.77 eV and a LUMO energy of -3.20 eV. mdpi.com The optical band gap for this compound was estimated to be 2.11 eV in solution and 2.01 eV in the solid state. mdpi.com
| Property | Experimental Value (eV) | DFT Calculated Value (eV) |
|---|---|---|
| HOMO Energy | -5.25 | -5.77 |
| LUMO Energy | -3.14 | -3.20 |
| Optical Band Gap (Solution) | 2.11 | - |
| Optical Band Gap (Solid State) | 2.01 | - |
Visualization and Interpretation of Molecular Orbital Contour Plots
Molecular orbital contour plots provide a visual representation of the spatial distribution of electron density in the HOMO and LUMO. researchgate.netlibretexts.orgresearchgate.net These plots are essential for understanding charge transfer characteristics and the nature of electronic transitions. irjweb.combhu.ac.in The distribution of the HOMO and LUMO across the molecule's framework can indicate its potential as a p-type (hole-transporting) or n-type (electron-transporting) material. nih.gov
Investigation of Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a critical process in donor-π-acceptor–π-donor (D–π–A–π–D) molecules, influencing their photophysical properties. In molecules designed with an acceptor core, such as a dione (B5365651), flanked by donor units, the ICT process can lead to phenomena like delayed fluorescence. rsc.org For this compound, the dione moiety acts as the electron-accepting part, while the polycyclic aromatic backbone serves as the π-system and electron-donating framework.
Computational studies on analogous quinone-based ICT molecules, such as those with a benzodithiophene-4,8-dione acceptor, show that the electron-accepting strength of the quinone core is a determining factor in the energy of the charge-transfer state. rsc.orglboro.ac.uk Cyclic voltammetry, complemented by computational analysis, can prove that stronger electron-accepting moieties lead to a significant red-shift in emission spectra due to a lowered energy gap between the ground and excited states. rsc.orgresearchgate.net In this compound, the fusion of the dione to the picene (B1221364) framework creates a system where photoexcitation can induce a transfer of electron density from the picene backbone to the carbonyl groups. The efficiency of this ICT is influenced by the molecular geometry and the electronic coupling between the donor (picene) and acceptor (dione) parts of the molecule. Theoretical models like the twisted intramolecular charge transfer (TICT) model are often invoked to explain the photophysics of such systems, where the molecule may undergo geometric relaxation in the excited state to facilitate a more complete charge separation. chemrxiv.org
Conformational Analysis and Molecular Geometry Dynamics
The molecular geometry of ortho-quinone derivatives of phenacenes is highly sensitive to both intramolecular and intermolecular forces. oup.com Theoretical calculations are crucial for understanding these dynamics, as the calculated geometry of a related compound, chrysene-5,6-dione, in an isolated state was found to be drastically different from its experimental structure determined by single-crystal X-ray analysis. oup.comresearchgate.netresearchgate.net This highlights the profound impact of the crystal environment on molecular conformation.
Factors Influencing Geometry Distortion in Phenacene-type Compounds
A primary factor driving geometry distortion in phenacene-type o-quinones is the steric intramolecular proximity between the carbonyl oxygen atoms and the hydrogen atoms on the adjacent benzene (B151609) rings. oup.comresearchgate.net This steric hindrance can cause the polycyclic aromatic framework to twist from planarity. This distortion is not merely a structural curiosity; it directly impacts the electronic properties of the molecule, affecting oscillator strength and the nature of one-electron transitions for low-lying excited states. researchgate.netresearchgate.net In picene, the "bay region" hydrogens can cause significant steric strain, and the introduction of dione functionality at the 5,6-positions would introduce further interactions that likely induce a non-planar, twisted geometry to relieve this strain.
Role of Intramolecular Proximity and Intermolecular Interactions
While intramolecular steric repulsion is a key driver of distortion, intermolecular interactions within the crystal lattice play a crucial, and sometimes competing, role. oup.comresearchgate.net In the solid state, molecules arrange to maximize favorable intermolecular forces, such as π-stacking, which can either amplify or counteract the twisting induced by intramolecular strain. For chrysene-5,6-dione, the difference between the calculated isolated-state geometry and the observed crystal structure underscores that the forces holding the crystal together are strong enough to impose a specific molecular conformation. oup.comresearchgate.net These intermolecular interactions are critical for charge transport properties, as they dictate the electronic coupling between adjacent molecules. acs.orgresearchgate.net
Simulation and Interpretation of Spectroscopic Data (UV-Vis, NMR, IR)
Computational chemistry provides powerful tools for simulating and interpreting the spectroscopic data of complex molecules like this compound. ucmerced.edu
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. nih.gov For a related helicene-benzoquinone, DFT calculations were used to compute the HOMO and LUMO energies, which were in good agreement with experimental values derived from cyclic voltammetry and optical absorption data. mdpi.com The simulated spectrum helps in assigning the observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions associated with the aromatic system and the dione group, respectively.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is particularly useful for complex aromatic systems where signals can be crowded and difficult to assign experimentally. For example, in the analysis of newly synthesized picene derivatives, the simpler spectra of a symmetric trimer could be confirmed by the reduced number of expected signals in the ¹³C NMR spectrum, consistent with a C₃ axis of symmetry. acs.org
IR Spectroscopy: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies and their corresponding intensities after geometry optimization. Each calculated frequency corresponds to a specific normal mode of vibration. These simulations are invaluable for assigning experimental IR absorption bands to specific molecular motions, such as the characteristic C=O stretching vibrations of the dione group or the various C-H and C-C vibrations of the picene backbone.
| Spectroscopic Technique | Simulated Parameters | Typical Computational Method |
| UV-Vis | Excitation Energies, Oscillator Strengths, λ_max | TD-DFT (e.g., B3LYP/6-31G) |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT (e.g., B3LYP/6-31G) |
| IR | Vibrational Frequencies (cm⁻¹), Intensities | DFT (e.g., B3LYP/6-31G*) |
| This table presents common computational methods used for simulating spectroscopic data. |
Computational Prediction of Charge Transport Properties (e.g., Intermolecular Hopping Mobilities via Marcus Theory)
The potential of this compound as an organic semiconductor can be evaluated computationally by predicting its charge transport properties. The charge transport mechanism in many molecular crystals is described by a hopping model, where charges (electrons or holes) jump between adjacent molecules. science.govresearchgate.net
Marcus theory is a widely used framework to calculate the charge transfer rate constant (k_ET) for this hopping process. rsc.orgrsc.org The key parameters in Marcus theory are the electronic coupling matrix element (V, also called transfer integral) and the reorganization energy (λ). rsc.org
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule when it accepts or loses a charge. It has two components: an intramolecular part (related to the geometry change of a single molecule) and an intermolecular part (related to the relaxation of the surrounding medium). rsc.org DFT calculations at the B3LYP/6-31G(d) level are commonly used to compute λ. rsc.org
Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between two adjacent molecules in the crystal, which depends on the overlap of their frontier molecular orbitals. acs.org It is highly sensitive to the intermolecular distance and relative orientation of the molecules in the crystal lattice. rsc.org
Once k_ET is calculated, the charge mobility (μ) can be estimated. rsc.org Computational studies on picene and its derivatives have shown that they are promising materials for organic field-effect transistors (OFETs), with good air stability due to their low HOMO levels. researchgate.net Calculations for picene crystal have predicted mobilities as high as 2.629 cm² V⁻¹ s⁻¹. researchgate.net The introduction of the electron-withdrawing dione group in this compound would be expected to lower both the HOMO and LUMO energy levels, potentially making it a candidate for an n-type or ambipolar semiconductor. rsc.org
| Parameter | Description | Typical Calculation Level |
| Reorganization Energy (λ) | Energy cost of molecular geometry relaxation upon charge transfer. | B3LYP/6-31G(d) |
| Electronic Coupling (V) | Strength of electronic interaction between adjacent molecules. | PW91/TZ2P or similar |
| Charge Mobility (μ) | The velocity of charge carriers under an electric field. | Derived from Marcus Theory rates |
| This table outlines key parameters for predicting charge transport properties via Marcus Theory. |
Chemical Modifications and Derivatization Strategies
Functionalization of the Picene (B1221364) Molecular Scaffold
The introduction of functional groups onto the picene core is a key strategy to modulate its electronic and physical properties. This includes the synthesis of hybrid molecules and the attachment of various substituents. researchgate.netrsc.orgrsc.org
Design and Synthesis of Picene-Imide Hybrids
A notable advancement in the functionalization of picene is the development of picene-diimide (PicDI) hybrids. These molecules are designed to act as n-type or ambipolar organic semiconductors, addressing a need in the development of complementary electronic logic circuits. okayama-u.ac.jp
A series of diimide-substituted picenes, denoted as Cn-PicDIs, have been synthesized. The synthetic route involves a four-step process where the key step is the Mallory photoreaction of dinaphthylethenes to construct the picene skeleton. researchgate.netrsc.org This method allows for the incorporation of imide moieties along the long axis of the picene core. researchgate.netrsc.org The synthesis of 4,5,8,9-picene diimide (PiDI) and its subsequent controllable stepwise bromination have also been reported, leading to mono-, di-, tri-, and tetra-bromo PiDI derivatives. Further cyanation of the tetrabromo-PiDI yields a tetracyanated PiDI, which has shown potential as an n-type semiconductor. researchgate.net
Strategies for Introducing Alkyl Chains and Other Substituents
The introduction of alkyl chains and other functional groups onto the picene framework is another critical strategy for modifying its properties. researchgate.netresearchgate.net Linear alkyl groups are commonly used side chains in π-conjugated organic molecules. researchgate.net
In the case of Cn-PicDIs, alkyl chains of varying lengths (n=4, 8, 12) have been attached to the imide nitrogen atoms. rsc.orgrsc.org This modification is crucial for influencing intermolecular packing and thin-film morphology. researchgate.netrsc.org While the electronic spectra of Cn-PicDIs in solution are largely unaffected by the alkyl chain length, in thin films, the elongation of these chains leads to a gradual lowering of the Lowest Unoccupied Molecular Orbital (LUMO) level. rsc.orgrsc.org This suggests that the alkyl chains play a significant role in modifying intermolecular interactions in the solid state. rsc.orgrsc.org
Beyond alkyl chains, other substituents like ester groups have been introduced to the picene π-core to alter its electronic features. okayama-u.ac.jp Additionally, a versatile synthetic method involving sequential Suzuki-Miyaura coupling and cyclization via intramolecular C-H bond functionalization has been developed to produce various substituted picene derivatives. sci-hub.se
Impact of Functionalization on Electronic and Optical Characteristics
The functionalization of the picene scaffold has a profound impact on its electronic and optical properties. The introduction of two imide groups into the picene backbone, for instance, induces a noticeable change in its optical nature, leading to a wider bandgap and a deeper LUMO energy level compared to the parent picene. okayama-u.ac.jp This modification facilitates effective conjugation between the picene π-system and the imide moieties, resulting in a red-shift in the absorption and fluorescence spectra. rsc.org This spectral shift is also attributed to intramolecular charge transfer between the picene core (HOMO) and the imide moieties (LUMO). rsc.org
The length of the alkyl chains on Cn-PicDIs also influences their performance in electronic devices. Field-effect transistors (FETs) fabricated with these materials have demonstrated n-channel operation. The electron mobility (μ) was found to vary with the alkyl chain length, with C8-PicDI exhibiting the highest mobility. rsc.orgrsc.org This highlights the importance of optimizing the alkyl chain length for enhanced device performance.
Theoretical studies using Density Functional Theory (DFT) have provided further insights into the electronic structures of functionalized picenes. Calculations show that the HOMOs and LUMOs of substituted picenes are evenly delocalized over the entire molecular π-framework. sci-hub.se The nature and position of substituents can significantly affect the frontier molecular orbital energy levels and, consequently, the material's charge transport properties. sci-hub.se For example, fluorination of the terminal rings of phenacenes, including picene, leads to a systematic red-shift in absorption and fluorescence bands. researchgate.net In the solid state, the fluorescence of these fluorinated compounds is markedly red-shifted and broadened, suggesting different intermolecular interactions in the excited state compared to their parent molecules. beilstein-journals.org
Table 1: Impact of Alkyl Chain Length on the Electronic Properties of Cn-PicDIs in Thin Films
| Compound | Onset of Absorption (eV) | HOMO Level (eV) | LUMO Level (eV) | Averaged Electron Mobility (μ) (cm² V⁻¹ s⁻¹) |
| C4-PicDI | 2.87 | -6.63 | -3.76 | 2(1) x 10⁻⁴ |
| C8-PicDI | 2.92 | -6.82 | -3.90 | 1.0(6) x 10⁻¹ |
| C12-PicDI | 2.92 | -6.91 | -3.99 | 1.4(3) x 10⁻² |
| Data sourced from rsc.orgrsc.org |
Exploration of Picene-5,6-dione Analogues and Related Quinoid Systems
The study of this compound extends to its analogues and other related quinoid systems, providing a broader understanding of structure-property relationships in this class of compounds. oup.com
Comparative Studies with Other Phenacene-type Diketones and Quinones
Comparative studies involving phenacene-type diketones, such as phenanthrene-9,10-dione and chrysene-5,6-dione, offer valuable insights into the geometric distortions induced by the ortho-quinone group. oup.com Theoretical calculations have shown that the molecular geometry of these o-quinone derivatives is sensitive to both intramolecular steric interactions and intermolecular forces. oup.com These geometric distortions can, in turn, affect properties like oscillator strength and electron transitions in the excited states. oup.com
Another relevant compound for comparison is 1,10-phenanthroline-5,6-dione (B1662461), a quinone derivative of 1,10-phenanthroline. wikipedia.org This compound and its metal complexes have been investigated for various applications. chemicalbook.comfrontiersin.org The synthesis of 1,10-phenanthroline-5,6-dione is typically achieved through the oxidation of 1,10-phenanthroline. wikipedia.orggoogle.com
Chemical Transformations into Precursors for π-Conjugated Materials
This compound and its analogues serve as versatile precursors for the synthesis of more complex π-conjugated materials. nih.gov For example, the fused-aromatic dione (B5365651) benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been synthesized and subjected to various chemical transformations to generate molecules with potential applications in organic electronics. nih.gov
The functionalization of such quinoid systems can lead to the development of novel materials with tailored properties. For instance, the regioselective functionalization of bowl-shaped as-indaceno[3,2,1,8,7,6-pqrstuv]picene (Idpc) with orthogonal reactive groups has enabled the synthesis of hetero-bis-functionalized Idpc derivatives. acs.org These strategies open up possibilities for creating advanced materials for a range of electronic and optoelectronic applications. acs.orgacs.org
Advanced Applications in Organic Electronic Materials Science
Role in Organic Field-Effect Transistors (OFETs)
The stable and electronically active core of picene (B1221364) makes it an attractive scaffold for designing high-performance semiconductors for OFETs. okayama-u.ac.jp While the parent picene molecule is a p-type semiconductor, the introduction of electron-withdrawing groups, such as diimides, effectively transforms it into an electron-transporting (n-type) material, which is crucial for developing complementary logic circuits. okayama-u.ac.jprsc.org
The intrinsic semiconducting properties of picene derivatives are profoundly influenced by their molecular structure. The parent picene has a highest occupied molecular orbital (HOMO) energy level of around -5.5 eV and a wide band gap, making it a p-type material. nih.gov However, the synthesis of picene derivatives incorporating imide moieties at both ends of the molecule (referred to as Cn-PicDIs, where 'n' denotes the alkyl chain length) leads to a significant change in their electronic characteristics. rsc.org
The introduction of the two imide groups induces a notable shift in the molecular orbital energy levels. okayama-u.ac.jp For Cn-PicDIs in thin-film form, the lowest unoccupied molecular orbital (LUMO) levels are in the range of -3.76 eV to -3.99 eV. rsc.org This is substantially lower than the LUMO levels of parent phenacenes (-2.2 eV to -2.9 eV), indicating a strong potential for n-channel FET operation. rsc.orgrsc.org Theoretical calculations show that for C8-PicDI, the LUMO has fewer nodal planes along the long axis of the molecule compared to picene, a feature expected to facilitate stronger intermolecular orbital overlap and, consequently, more efficient charge transport. rsc.orgrsc.org
Table 1: Experimentally Determined Energy Levels for Cn-PicDI Thin Films
| Compound | HOMO (eV) | LUMO (eV) | Optical Gap (eV) |
| Picene | -5.5 nih.gov | -2.2 to -2.9 rsc.org | 3.3 nih.gov |
| C4-PicDI | -6.63 | -3.76 | 2.87 |
| C8-PicDI | -6.83 | -3.91 | 2.92 |
| C12-PicDI | -6.91 | -3.99 | 2.92 |
| Data sourced from electronic absorption spectra and photoelectron yield spectroscopy (PYS). rsc.org |
Researchers have successfully fabricated and characterized n-channel OFETs using Cn-PicDI derivatives as the active layer. rsc.org The devices are typically constructed in a top-contact, bottom-gate configuration. rsc.org In one study, thin films of Cn-PicDIs were deposited on a high-k Zirconium Oxide (ZrO2) gate dielectric, which enables lower operating voltages compared to standard Silicon Dioxide (SiO2). rsc.org
These devices clearly exhibit n-channel field-effect characteristics, operating in enhancement mode ("normally-off"). rsc.org The performance of these FETs, particularly the electron mobility (μ), was found to be dependent on the length of the alkyl side chains (n). rsc.org The C8-PicDI derivative showed the highest performance, achieving a maximum electron mobility of 2.0 × 10−1 cm2 V−1 s−1 and an average mobility of 1.0(6) × 10−1 cm2 V−1 s−1. rsc.org This mobility is comparable to that of widely used n-channel materials like perylenetetracarboxylic diimide (PTCDI) derivatives. rsc.org
Table 2: Performance of n-channel OFETs based on Cn-PicDI Derivatives with a ZrO2 Gate Dielectric
| Active Layer | Average Electron Mobility (μ) (cm2 V−1 s−1) | Maximum Electron Mobility (μ) (cm2 V−1 s−1) | Average Threshold Voltage (Vth) (V) |
| C4-PicDI | 2(1) × 10−4 | - | - |
| C8-PicDI | 1.0(6) × 10−1 | 2.0 × 10−1 | 20(2) |
| C12-PicDI | 1.4(3) × 10−2 | - | - |
| All measurements were conducted in an Argon atmosphere. rsc.org |
The performance of OFETs is critically dependent on the quality of the semiconductor thin film and the interface between the semiconductor and the dielectric. For picene-based transistors, vacuum deposition is a common method for creating the active layer. nih.gov The molecular arrangement is often more favorable on hydrophobic surfaces, such as SiO2 treated with hexamethyldisilazane (B44280) (HMDS). nih.gov
In the case of Cn-PicDI n-channel devices, the choice of gate dielectric has a profound impact. rsc.org While devices using a standard SiO2 gate dielectric showed very weak n-channel behavior requiring high operating voltages (Vth of 98 V for C8-PicDI), the use of a high-k ZrO2 gate dielectric enabled stable operation at much lower voltages (Vth of ~20 V for C8-PicDI). rsc.org This demonstrates that appropriate surface and dielectric engineering is essential for realizing the potential of these materials. rsc.org Furthermore, to improve charge injection, a thin layer of 2,3,5,6-tetrafluoro-tetracyanoquinodimethane (F4TCNQ) can be inserted between the active layer and the source/drain electrodes to reduce the contact resistance. rsc.orgrsc.org
Understanding the relationship between molecular structure and charge carrier mobility is key to designing superior organic semiconductors. For the Cn-PicDI series, the length of the alkyl side chain (n=4, 8, 12) was shown to be a critical factor influencing FET performance. rsc.org
While the electronic spectra in solution were nearly identical regardless of alkyl chain length, in the solid state (thin films), the properties varied. okayama-u.ac.jprsc.org Photoelectron yield spectroscopy revealed that the HOMO level lowers as the alkyl chain elongates from C4 to C12. rsc.org This suggests that the side chains play a crucial role in modifying the intermolecular interactions and molecular packing in the solid state. rsc.org The electron mobility peaked for the C8-PicDI derivative, indicating that an intermediate chain length provides the optimal molecular arrangement for electron transport in the thin film. rsc.org This non-linear relationship highlights the delicate balance between molecular design and solid-state packing required to maximize charge mobility.
Potential in Organic Photovoltaics (OPVs)
Organic photovoltaics (OPVs) rely on a combination of p-type (donor) and n-type (acceptor) semiconductor materials to generate electricity from light. sigmaaldrich.comrsc.org The development of new, stable, and efficient n-type acceptor materials remains a critical challenge in the field. rsc.org
While specific studies on the application of Picene-5,6-dione or its diimide derivatives in OPV devices are not extensively detailed in the analyzed literature, their fundamental properties make them intriguing candidates. The tunable LUMO levels, strong n-type characteristics, and proven charge transport capabilities of Cn-PicDI materials are all desirable qualities for an acceptor material in an OPV device. rsc.orgresearchgate.net The ability to engineer the energy levels by modifying the picene core and its substituents could allow for precise matching with various high-performance donor polymers, which is essential for efficient charge separation and high power conversion efficiencies. sigmaaldrich.com Further research is required to synthesize and test picene-dione derivatives within OPV architectures to fully evaluate their potential in solar energy conversion.
Design Principles for Novel Organic Semiconductors Based on this compound Derivatives
The research into picene diimides provides clear design principles for creating new high-performance organic semiconductors. okayama-u.ac.jprsc.org
Core Functionalization : The primary design principle involves the chemical modification of a stable, high-performance p-type semiconductor core, like picene, with strong electron-withdrawing functional groups. rsc.org Attaching diimide moieties to the picene backbone effectively inverts its charge transport polarity from p-type to n-type, creating a new class of electron-transporting materials. okayama-u.ac.jprsc.org
Side-Chain Engineering : The properties of the resulting semiconductor can be finely tuned by modifying peripheral side chains. rsc.org For Cn-PicDIs, the length of the alkyl chains significantly influences the intermolecular packing in the solid state, which in turn governs the charge carrier mobility. okayama-u.ac.jprsc.org This provides a method to optimize device performance without altering the electronic core.
Energy Level Tuning : The introduction of imide groups and the variation of side-chain length allow for the deliberate tuning of the HOMO and LUMO energy levels. rsc.org This is critical for applications in both OFETs, to ensure efficient charge injection from electrodes, and in OPVs, to optimize the energy level alignment with a donor material for efficient exciton (B1674681) dissociation. rsc.orgnih.gov
Device Architecture Optimization : The performance of these novel materials is maximized through intelligent device design. This includes the use of high-k gate dielectrics like ZrO2 to lower the operating voltage of FETs and the treatment of interfaces to reduce contact resistance. rsc.org
By following these principles, new generations of organic semiconductors based on the robust picene framework can be developed for a wide array of applications in future organic electronics. acs.orgrsc.org
Electrochemical Behavior and Redox Chemistry
Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical behavior of redox-active molecules. osti.gov For quinone derivatives, CV reveals the potentials at which electron transfers occur, providing insight into the molecule's electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
In a typical CV experiment for a quinone compound, a solution of the compound in a suitable solvent (like dichloromethane) with a supporting electrolyte (such as tetrabutylammonium (B224687) hexafluorophosphate) is analyzed using a three-electrode system. mdpi.com The resulting voltammogram plots current against the applied potential. For many quinones, the CV plot shows reversible or quasi-reversible reduction waves corresponding to the sequential addition of two electrons.
For instance, the electrochemical properties of Benzo[i]pentahelicene-3,6-dione, a related helically shaped quinone, were studied using cyclic voltammetry. mdpi.comresearchgate.net The experiment was conducted in a dichloromethane (B109758) solution containing 0.1 M tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) with a glassy carbon working electrode and an Ag/AgCl reference electrode. mdpi.com The CV plot for this compound displayed a reversible reduction process, but no oxidation peaks were observed within the investigated electrochemical window. mdpi.comresearchgate.net Similarly, studies on 1,10-phenanthroline-5,6-dione (B1662461) (PD), which also possesses an ortho-quinone moiety, show that the ligand is electrochemically active and undergoes reduction. researchgate.netmaynoothuniversity.ie The electrochemical response of such compounds is often characterized by well-defined reduction and oxidation peaks, whose potentials can be influenced by factors like pH. researchgate.net
The scan rate in a CV experiment can help determine whether the redox process is diffusion-controlled or surface-confined. For a polymer film of 1,10-phenanthroline-5,6-dione, a linear relationship between the peak currents (Ipa and Ipc) and the scan rate (ν) indicates a surface-confined redox process. maynoothuniversity.ie
Investigation of Anion Radical and Dianion Radical Formation
The reduction of quinones typically proceeds in two single-electron steps. The first electron transfer results in the formation of a semiquinone radical anion (Q•⁻), and the second electron transfer generates the fully reduced dianion (Q²⁻), often a catecholate or hydroquinone (B1673460) dianion. researchgate.netnih.gov
The formation of these radical species can be observed and characterized using techniques like cyclic voltammetry and spectroelectrochemistry. uni-regensburg.de In the case of a thiadiazole dioxide-fused picene (B1221364) derivative (PTDAO2), cyclic voltammetry confirmed its ability to act as an electron acceptor, leading to the formation of a stable anion radical. rsc.org The generation of this radical anion was further studied using in-situ UV-Vis absorption spectroscopy during electro-reduction, which showed distinct spectral changes corresponding to the formation of the new species. rsc.org
The stability and formation of these radical anions are crucial for the application of these molecules in materials science. For example, stable radical anions are essential for developing n-type organic semiconductors. rsc.org The reduction of 1,10-phenanthroline-5,6-dione (pd) has been shown to produce the semiquinone radical anion (pd•⁻), which can be isolated as a molecular compound. rsc.org Similarly, studies on other complex organic molecules demonstrate the reversible formation of both radical anions and dianions, which can be followed by monitoring changes in their UV/VIS/NIR absorption spectra during the electrochemical process. uni-regensburg.de The process can be described as: Quinone (Q) + e⁻ ⇌ Semiquinone radical anion (Q•⁻) Semiquinone radical anion (Q•⁻) + e⁻ ⇌ Dianion (Q²⁻)
Characterization of Redox Potentials and Electron Transfer Processes
Redox potentials are a quantitative measure of a molecule's tendency to accept or donate electrons. youtube.com They are determined from cyclic voltammetry data, typically as the half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials for a reversible couple. rsc.org These potentials are fundamental to understanding electron transfer processes. youtube.com
For Benzo[i]pentahelicene-3,6-dione, the cyclic voltammogram showed a reversible reduction with a half-wave potential (E₁/₂) at -1.46 V (versus an Ag/AgCl reference, with Fc/Fc⁺ internal reference at E₁/₂ = 0.21 V). mdpi.comresearchgate.net From this reduction potential, the LUMO energy level was estimated to be -3.34 eV. researchgate.net The HOMO energy level was then calculated using the optical band gap. mdpi.comresearchgate.net
The redox potentials of quinoid compounds can be tuned by modifying their chemical structure. For example, in a series of dioxothiadiazole-based molecules, reduction half-potentials were shown to vary depending on the substituents on the core structure. researchgate.net Electron transfer is the fundamental process underlying these redox reactions. youtube.com In complex systems, electrons can be transferred from a donor molecule (like ferrocene) to an acceptor (the quinone ligand), a process that can be reversible. mdpi.com The relative potentials of the different redox-active centers determine the direction and feasibility of these electron transfer events. mdpi.com
Table 1: Electrochemical Data for Benzo[i]pentahelicene-3,6-dione This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Value | Reference |
|---|---|---|
| Reduction Potential (E₁/₂) | -1.46 V (vs. Ag/AgCl) | mdpi.com |
| Internal Reference (Fc/Fc⁺ E₁/₂) | 0.21 V | mdpi.com |
| LUMO Energy (from CV) | -3.34 eV | researchgate.net |
| Optical Band Gap (Eg-sol) | 2.11 eV | mdpi.com |
| HOMO Energy (calculated) | -5.45 eV | researchgate.net |
General Principles of Quinoid Moieties as Redox-Active Ligands in Complex Systems
Quinoid moieties, such as the ortho-quinone unit in Picene-5,6-dione, are a classic example of "non-innocent" or redox-active ligands. mdpi.comscripps.edu Unlike innocent ligands, which simply bind to a metal center without participating in redox reactions, redox-active ligands can exist in multiple stable oxidation states and actively participate in the electron transfer processes of the metal complex. mdpi.commdpi.com
The fundamental redox series for a quinone ligand involves the neutral quinone (Q), the one-electron reduced semiquinone radical anion (SQ•⁻), and the two-electron reduced catecholate dianion (Cat²⁻). nih.govscripps.edu This ability to reversibly accept one or two electrons allows their complexes to be active in a variety of chemical reactions, including oxidative addition and reductive elimination, which are key steps in many catalytic cycles. mdpi.com
When a quinoid moiety is coordinated to a metal center, the redox events can be either metal-centered or ligand-centered. The degree of mixing between the metal d-orbitals and the ligand's π-type redox-active orbitals determines whether the electron is added to an orbital that is primarily ligand-based or one with significant metal character. nih.gov This metal-ligand interaction is a profound driving force for the redox-active behavior. nih.govresearchgate.net
The use of redox-active ligands allows for multi-electron reactivity even with metal centers that are themselves redox-inactive (e.g., d⁰ metals like Zr⁴⁺ or d¹⁰ metals like Zn²⁺). nih.govscripps.edu In such cases, the ligand provides the electrons needed for transformations, effectively acting as an electron reservoir. nih.gov This property makes complexes with redox-active quinoid ligands highly versatile in catalysis, with applications in oxidation reactions, polymerization, and the formation of various chemical bonds. mdpi.commdpi.com
Supramolecular Chemistry and Self Assembly of Picene 5,6 Dione Systems
Fundamental Principles of Supramolecular Assembly in Organic Systems
The spontaneous organization of molecules into stable, structured aggregates is known as self-assembly, a cornerstone of supramolecular chemistry. researchgate.netbldpharm.com This process is driven by the minimization of energy through the formation of multiple, weak intermolecular bonds. researchgate.net The primary non-covalent forces at play in organic systems include:
Hydrogen Bonding: A strong, directional interaction between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.netlibretexts.org
π-π Stacking: An attractive interaction between the electron clouds of aromatic rings. researchgate.net This is a dominant force in the assembly of planar polycyclic aromatic hydrocarbons like picene (B1221364).
Van der Waals Forces: Weak, non-specific attractions arising from temporary fluctuations in electron density around molecules. researchgate.netlibretexts.org
Electrostatic Interactions: Attractions or repulsions between charged or polar groups within molecules. researchgate.net
The concept of molecular recognition is central to this process; it describes the specific binding of one molecule (a host) to another (a guest) based on the complementarity of their size, shape, and chemical functionalities. google.comrsc.org By carefully designing molecules with specific recognition sites, chemists can guide the self-assembly process to produce desired architectures, such as spheres, fibers, or crystalline lattices. rsc.org This "bottom-up" approach allows for the precise construction of functional materials from molecular building blocks. researchgate.net
Co-crystallization Strategies for Controlled Material Design
Co-crystallization is a powerful strategy within supramolecular chemistry that brings together two or more different molecular components in a single crystal lattice through non-covalent interactions. wikipedia.orgijlpr.com This technique allows for the modification and enhancement of the physicochemical properties of a target compound without altering its covalent structure. rsc.orgresearchgate.net For instance, co-crystallization can improve solubility, stability, and bioavailability of pharmaceutical ingredients or tune the electronic properties of organic materials. researchgate.netresearchgate.net
Several methods are employed to produce co-crystals, each offering different levels of control over the crystallization process:
Solution-based methods: These are the most common techniques and include slow evaporation, cooling crystallization, and anti-solvent addition. rsc.orglibretexts.org In slow evaporation, a solution containing stoichiometric amounts of the co-formers is allowed to evaporate slowly, leading to the gradual formation of co-crystals. Cooling crystallization involves dissolving the components in a solvent at a higher temperature and then slowly cooling the solution to induce co-crystal formation. rsc.orgnih.gov
Solid-state methods: Techniques like grinding (mechanochemistry) involve mixing and grinding the solid co-formers together, sometimes with a small amount of liquid, to induce co-crystal formation. ijlpr.com
Vapor-phase methods: Physical vapor transport can be used to grow high-quality single crystals of co-crystals, particularly for charge-transfer complexes. researchgate.net
A notable example involving a picene system is the growth of single crystals of a charge-transfer salt composed of picene and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ). researchgate.net This was achieved through physical vapor transport, resulting in a 1:1 molecular ratio with an alternating donor-acceptor stacking arrangement. researchgate.net Such strategies are key to designing materials with tailored electronic functionalities. libretexts.org
Study of Aggregation Phenomena in Solution and Solid State (e.g., J-aggregate formation)
The aggregation behavior of dye molecules and polycyclic aromatic compounds in both solution and the solid state can dramatically alter their optical and electronic properties. researchgate.net One of the most studied phenomena is the formation of J-aggregates , which are specific arrangements of molecules that lead to a sharp, intense absorption band shifted to a longer wavelength (a bathochromic or red shift) compared to the monomer. ijlpr.comdntb.gov.ua This is a result of strong electronic coupling between the transition dipoles of the constituent molecules in a head-to-tail arrangement. dntb.gov.ua
While direct studies on J-aggregate formation in Picene-5,6-dione are not widely documented, research on analogous systems provides valuable insights. For example, thin films of benzo[i]pentahelicene-3,6-dione, a related helicene-quinone, exhibit a broadening and a small bathochromic shift in their absorption spectra compared to the solution phase. researchgate.net This spectral change is considered clear evidence of solid-state J-aggregate formation. researchgate.netresearchgate.net
In derivatives of picene, specifically picene-diimides (Cn-PicDIs), the length of the alkyl chains attached to the imide groups has been shown to modify intermolecular interactions in thin films. rsc.org This modification affects the electronic properties, such as the lowest unoccupied molecular orbital (LUMO) level, indicating that aggregation and packing in the solid state are influenced by these peripheral chemical changes. rsc.org The fluorescence spectra of these picene-diimides in the crystalline state also vary with alkyl chain length, further suggesting different intermolecular arrangements. rsc.org
Intermolecular Interactions Driving Self-Organization (e.g., π-π stacking, hydrogen bonding)
The self-organization of this compound and its derivatives into ordered structures is governed by a combination of specific intermolecular forces.
π-π Stacking: As a large, planar polycyclic aromatic system, the picene core is highly susceptible to π-π stacking interactions. researchgate.net These interactions are a primary driving force for the assembly of picene-containing molecules into columnar or layered structures, which are crucial for charge transport in organic electronic devices. nih.gov In the crystal structure of a charge-transfer complex between picene and F4-TCNQ, the molecules form an alternating stack, demonstrating the importance of π-π interactions in defining the solid-state architecture. researchgate.net Theoretical calculations on picene-diimides suggest that the electronic nature of the LUMO facilitates efficient orbital overlap, leading to strong intermolecular interactions in the solid state. rsc.org
Hydrogen Bonding: While the parent this compound molecule does not have classic hydrogen bond donors, the introduction of suitable functional groups can enable this powerful and directional interaction. For example, in co-crystals of the related 1,10-phenanthroline-5,6-dione (B1662461) with diaminoglyoxime, the two different molecules are connected through intermolecular N—H⋯O hydrogen bonds. researchgate.net Similarly, derivatives of picene, such as those incorporating carboxylic acid or amide groups, could leverage hydrogen bonding to direct their self-assembly into predictable patterns. psu.edu The interplay between π-π stacking and hydrogen bonding allows for the construction of complex and robust supramolecular architectures. usc.edu
Below is a table summarizing the key intermolecular interactions and their typical energies.
| Interaction Type | Typical Energy (kJ/mol) | Characteristics | Relevance to this compound Systems |
| Hydrogen Bond | 10 - 40 | Highly directional, specific | Can be engineered into derivatives to control assembly. psu.edu |
| π-π Stacking | 5 - 50 | Non-directional, common in aromatic systems | Primary driving force for self-assembly of the picene core. rsc.orgresearchgate.net |
| Dipole-Dipole | 5 - 20 | Occurs between polar molecules | The dione (B5365651) functionality introduces polarity, influencing packing. researchgate.net |
| Van der Waals | < 5 | Non-specific, present in all molecules | Contributes to overall packing density and stability. libretexts.org |
Design of Functional Materials Through Supramolecular Engineering
Supramolecular engineering provides a powerful toolkit for creating functional materials by programming molecules to self-assemble into desired architectures. acs.org By precisely controlling non-covalent interactions, the properties of the resulting bulk material can be finely tuned.
In the context of this compound systems, this approach is particularly relevant for applications in organic electronics . Picene itself is known for its semiconducting properties, and chemical modification offers a route to tune these characteristics. For example, the synthesis of picene-diimides (Cn-PicDIs) is a strategy to create n-channel field-effect transistors. rsc.org The strongly electron-withdrawing imide groups effectively lower the LUMO energy level of the picene core, a critical requirement for enabling electron transport. rsc.org
Furthermore, the study of Cn-PicDIs revealed that simply changing the length of the appended alkyl chains (from C4 to C8 to C12) could modify the intermolecular interactions and systematically lower the LUMO level in the solid state. rsc.org The C8-PicDI derivative exhibited the highest electron mobility, reaching up to 0.2 cm²/V·s, highlighting how subtle changes in molecular structure can have a significant impact on material performance through the modulation of supramolecular packing. rsc.org
Co-crystallization also represents a key strategy. The creation of charge-transfer salts, like that of picene with F4-TCNQ, is a direct application of supramamolecular design to create materials with specific electronic properties arising from the interaction between donor and acceptor molecules. researchgate.net These examples demonstrate that by applying the principles of supramolecular engineering to the this compound scaffold, it is possible to develop a new generation of organic materials for advanced electronic applications. dntb.gov.ua
Interactions with Biological Systems Mechanistic Academic Research
Exploration of Fluorescent Properties for Bioimaging Applications
There is currently a lack of published research specifically investigating the fluorescent properties of Picene-5,6-dione and its potential applications in bioimaging. While some polycyclic aromatic hydrocarbons and their derivatives are known for their fluorescence, the specific emission and excitation spectra, quantum yield, and photostability of this compound in biological environments have not been characterized. Consequently, no data is available on its use as a fluorescent probe or imaging agent in cellular or in vivo systems.
Fundamental Mechanisms of Interaction with Biological Molecules
Detailed studies on the fundamental mechanisms of interaction between this compound and biological molecules such as proteins and nucleic acids are not available in the current scientific literature. Research into how its specific stereochemistry and electronic structure might influence non-covalent interactions (such as intercalation, groove binding, or protein binding) has not been reported. Therefore, a scientifically accurate account of its molecular-level interactions cannot be provided at this time.
Emerging Research Directions and Future Outlook
Advanced Structure-Property Relationship Studies for Performance Optimization
There is a notable absence of published research focusing on the advanced structure-property relationships of Picene-5,6-dione. To optimize the performance of organic materials, detailed studies correlating their molecular structure with their electronic and photophysical properties are essential. Such investigations for this compound are not currently found in the public domain, hindering any in-depth discussion on performance optimization for potential applications.
Development of Novel and Efficient Synthetic Routes
Integration of Cutting-Edge Computational Modeling for Predictive Design
Computational modeling has become a powerful tool in materials science for predicting molecular properties and guiding the design of new materials. However, there are no specific computational studies on this compound found in the available literature. Such studies would be invaluable for understanding its electronic structure, charge transport characteristics, and potential suitability for various applications.
Prospects for Integration into Next-Generation Organic Electronic Devices
Given the lack of data on its electronic properties and structure-property relationships, the prospects for integrating this compound into next-generation organic electronic devices remain purely speculative. While polycyclic aromatic hydrocarbons, the class of compounds to which picene (B1221364) belongs, are of interest in organic electronics, without fundamental research into the properties of this compound, its potential in this field is unknown.
Q & A
Q. How can hypothesis-driven research frameworks refine studies on this compound’s structure-property relationships?
- Methodological Answer : Formulate hypotheses based on structure-activity relationships (SAR) from analogous quinones. Test via systematic substitution of functional groups (e.g., electron-withdrawing/donating groups) and evaluate effects on redox potentials or solubility. Use factorial design experiments to optimize synthetic modifications .
Data Management and Reproducibility
Q. What practices ensure reproducibility in this compound research across laboratories?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis protocols in detail (e.g., reaction stoichiometry, purification steps) using platforms like protocols.io . Use certified reference materials for instrument calibration and participate in inter-lab comparisons .
Q. How should researchers structure literature reviews to address fragmented knowledge on this compound?
- Methodological Answer : Use concept-mapping tools (e.g., VOSviewer) to visualize connections between studies. Organize findings into thematic categories (e.g., synthesis, electronic properties, applications). Critically appraise sources for methodological rigor and relevance to current research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
